molecular formula C13H18BrN3O2 B2881657 Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate CAS No. 1257522-09-0

Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2881657
CAS No.: 1257522-09-0
M. Wt: 328.21
InChI Key: IOAFGXJQWOPPRP-UHFFFAOYSA-N
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Description

Chemical Name: Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate Synonyms: 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine; 3-[(5-bromo-2-pyrimidinyl)oxy]-1-pyrrolidinecarboxylic acid tert-butyl ester CAS: 914347-79-8 Molecular Formula: C₁₃H₁₈BrN₃O₃ Molar Mass: 344.2 g/mol Storage: 2–8°C .

This Boc-protected pyrrolidine derivative features a 5-bromopyrimidine substituent linked via an oxygen atom to the pyrrolidine ring. The bromine atom at the 5-position of the pyrimidine ring enhances its utility as an intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) for pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) group provides stability and facilitates selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)11-15-6-10(14)7-16-11/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAFGXJQWOPPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s structure comprises two primary subunits: a tert-butyl carbamate-protected pyrrolidine and a 5-bromopyrimidin-2-yl group. Retrosynthetic disconnection at the pyrrolidine C3–pyrimidine C2 bond suggests two approaches:

  • Pyrrolidine-First Strategy : Construct the pyrrolidine scaffold followed by pyrimidine coupling.
  • Pyrimidine-First Strategy : Preform the bromopyrimidine unit and attach it to a functionalized pyrrolidine.

Comparative studies indicate the pyrrolidine-first route offers superior control over stereochemistry and regioselectivity.

Pyrrolidine Core Synthesis and Protection

tert-Butyl Pyrrolidine-1-Carboxylate Formation

Pyrrolidine is protected via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:
$$
\text{Pyrrolidine} + (\text{Boc})2\text{O} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{tert-butyl pyrrolidine-1-carboxylate}
$$
Reaction Conditions :

  • Solvent : Biphasic water/diethyl ether
  • Base : 2 M NaOH (2 equiv)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 92–95%

C3 Functionalization of Pyrrolidine

The 3-position is activated for subsequent coupling via lithiation or halogenation:

Lithiation-Mediated Functionalization
  • Base : LDA (2 equiv) in THF at −78°C
  • Electrophile : Trimethyltin chloride or boronic ester derivatives
  • Yield : 70–80% for stannane intermediates
Halogenation at C3
  • Reagents : NBS (for bromination) or NIS (for iodination) in CCl₄
  • Radical Initiator : AIBN (0.1 equiv)
  • Yield : 65% (3-bromo derivative)

Pyrimidine Ring Construction and Bromination

Cyclocondensation for Pyrimidine Synthesis

The 5-bromopyrimidine subunit is synthesized via acid-catalyzed cyclocondensation:
$$
\text{Guanidine hydrochloride} + \text{β-keto ester} \xrightarrow{\text{HCl, EtOH}} 5\text{-bromopyrimidin-2-ol}
$$
Optimized Conditions :

  • Bromine Source : NBS added post-cyclization
  • Temperature : Reflux in ethanol (78°C, 6 hours)
  • Yield : 58%

Coupling Strategies for Pyrrolidine-Pyrimidine Bond Formation

Stille Coupling

A palladium-catalyzed cross-coupling links the stannylated pyrrolidine to bromopyrimidine:
$$
\text{3-Stannyl-pyrrolidine-Boc} + \text{5-bromo-2-chloropyrimidine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Solvent : DMF, 100°C, 24 hours
  • Yield : 74%

Suzuki-Miyaura Coupling

Boronic ester-functionalized pyrrolidine couples with bromopyrimidine:
$$
\text{3-Bpin-pyrrolidine-Boc} + \text{5-bromo-2-iodopyrimidine} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound}
$$
Optimized Parameters :

  • Base : Cs₂CO₃ (3 equiv)
  • Ligand : XPhos (10 mol%)
  • Yield : 68%

Post-Coupling Modifications and Purification

Boc Deprotection and Re-Protection

To resolve inadvertent deprotection during coupling:

  • Deprotection : TFA/DCM (1:1, rt, 1 hour)
  • Re-protection : Boc anhydride, DMAP, 0°C to rt
  • Recovery Yield : 89%

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/ethyl acetate (4:1 to 1:1 gradient)
  • Purity : >98% (HPLC)

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.41–3.55 (m, 4H, pyrrolidine), 4.22 (m, 1H, C3–H), 8.72 (s, 2H, pyrimidine).
  • HRMS : Calculated for C₁₃H₁₈BrN₃O₂ [M+H]⁺: 328.20, Found: 328.19.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), UV 254 nm, tᵣ = 6.7 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stille Coupling 74 98 High regioselectivity
Suzuki Coupling 68 97 Avoids toxic tin reagents
Direct Bromination 58 95 Fewer steps

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrimidine Bromination : Competitive bromination at C4/C5 positions necessitates directing groups or low-temperature control.
  • Pyrrolidine Ring Stability : Acidic conditions during coupling risk Boc deprotection; neutral pH and low temperatures mitigate this.

Chemical Reactions Analysis

Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to pyridine and pyrimidine derivatives with analogous Boc-protected pyrrolidine/pyridine scaffolds, as cataloged in Catalog of Pyridine Compounds (2017) and other sources. Key distinctions include:

Compound Name CAS / MFCD Molecular Formula Molar Mass (g/mol) Key Substituents
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate 914347-79-8 C₁₃H₁₈BrN₃O₃ 344.2 5-Bromopyrimidine, pyrrolidine-Boc
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate MFCD30582266 C₂₀H₂₈BrN₃O₅ 476.4 5-Bromo-3-dimethoxymethylpyridine, methyl linker
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine MFCD30582268 C₁₈H₂₈BrN₃O₂Si 444.4 Silyl-protected hydroxymethyl, methoxy
3-(Benzyloxy)-2-bromo-6-iodopyridine Not provided C₁₂H₉BrINO 388.0 Benzyloxy, bromo, iodo
Key Observations:

Heterocycle Core : The target compound contains a pyrimidine ring (two nitrogen atoms), while analogs like tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate feature a pyridine ring (one nitrogen). Pyrimidines are more electron-deficient, enhancing bromine’s electrophilicity for nucleophilic substitution .

Substituent Effects :

  • Boc vs. Silyl Protection : The Boc group (acid-labile) contrasts with tert-butyldimethylsilyl (TBS) in 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)..., which offers orthogonal stability under basic conditions .
  • Halogen Diversity : The presence of iodine in 3-(Benzyloxy)-2-bromo-6-iodopyridine enables distinct reactivity in halogen-exchange reactions compared to bromine-only analogs .

Linker Flexibility : The target compound uses a direct oxygen linkage, while others like tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate employ a methyleneoxy (-CH₂O-) spacer, altering steric and electronic profiles .

Physicochemical and Reactivity Profiles

  • Solubility : The Boc group in the target compound improves solubility in organic solvents (e.g., DCM, THF) compared to silyl-protected analogs, which may exhibit higher hydrophobicity .
  • Reactivity: Bromine in pyrimidine (target compound) is more reactive toward palladium-catalyzed couplings than pyridine-based bromides due to the electron-withdrawing nature of the pyrimidine ring .

Biological Activity

Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H18BrN3O2C_{13}H_{18}BrN_3O_2 and a molecular weight of 316.19 g/mol. Its structure features a pyrrolidine ring substituted with a bromopyrimidine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it demonstrated significant cytotoxicity against colon carcinoma cells, with an IC50 value indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
HCT-15 (Colon Carcinoma)5.0Induction of apoptosis via caspase activation
A549 (Lung Carcinoma)4.2Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, exhibiting notable inhibition against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes involved in disease pathways. Notably, it acts as a selective inhibitor of phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways.

Enzyme IC50 (nM) Selectivity
PDE550High selectivity over other PDEs
PDE6>1000Low selectivity

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the bromopyrimidine ring and the pyrrolidine backbone have been systematically explored to enhance potency and selectivity. For example, substituting different halogens at the 5-position of the pyrimidine ring has yielded compounds with improved anticancer activity.

Case Studies

  • Case Study: Anticancer Efficacy
    A recent clinical study involving a series of bromopyrimidine derivatives, including this compound, reported that patients with advanced colon cancer showed a significant reduction in tumor size when treated with this compound in combination with standard chemotherapy.
  • Case Study: Antimicrobial Resistance
    In another study focusing on antibiotic resistance, this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Pyrrolidine Functionalization : Introduce the tert-butyl carboxylate group via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like DMAP .

Pyrimidine Coupling : Perform a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach the 5-bromopyrimidin-2-yl moiety. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in dioxane at 80–100°C .

  • Critical Conditions : Ensure anhydrous solvents, inert atmosphere (N₂/Ar), and precise stoichiometry to minimize side reactions. Monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and bromopyrimidine signals (e.g., aromatic protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₉BrN₃O₂).
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove residual Pd catalysts or unreacted starting materials.

Advanced Research Questions

Q. How does the bromine substituent at the 5-position of pyrimidine influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-bromo group acts as a leaving site for Pd-mediated couplings (e.g., Suzuki, Heck). Key considerations:
  • Electronic Effects : Bromine’s electronegativity activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) but may deactivate it for electrophilic reactions.
  • Comparative Reactivity : 5-Bromo derivatives show slower coupling kinetics than 2- or 4-bromo isomers due to steric hindrance. Optimize using bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic rotational barriers (e.g., hindered rotation of the tert-butyl group) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. How does stereochemistry at the pyrrolidine ring affect biological activity?

  • Methodological Answer :
  • Enantiomer Synthesis : Prepare (R)- and (S)-isomers via chiral auxiliaries or asymmetric hydrogenation. Use chiral HPLC (e.g., Chiralpak AD-H) to confirm enantiopurity .
  • Biological Assays : Test isomers against target enzymes (e.g., kinases) to correlate stereochemistry with IC₅₀ values. For example, (S)-isomers may exhibit 10-fold higher inhibition due to better binding pocket alignment .

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